2-(2-Bromophenyl)-1-ethyl-1H-imidazole

Medicinal Chemistry Pharmacokinetics SAR

2-(2-Bromophenyl)-1-ethyl-1H-imidazole (CAS 1538918-10-3) is a disubstituted imidazole with a 2-bromophenyl group at position 2 and an ethyl substituent at position 1 of the heterocyclic core. Its molecular formula is C₁₁H₁₁BrN₂ and its molecular weight is 251.12 g/mol.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B7902854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-1-ethyl-1H-imidazole
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1C2=CC=CC=C2Br
InChIInChI=1S/C11H11BrN2/c1-2-14-8-7-13-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
InChIKeyUFKLQVSLVGGCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)-1-ethyl-1H-imidazole CAS 1538918-10-3: Sourcing Guide & Baseline Characterization


2-(2-Bromophenyl)-1-ethyl-1H-imidazole (CAS 1538918-10-3) is a disubstituted imidazole with a 2-bromophenyl group at position 2 and an ethyl substituent at position 1 of the heterocyclic core [1]. Its molecular formula is C₁₁H₁₁BrN₂ and its molecular weight is 251.12 g/mol [1]. The compound typically exhibits a computed XLogP3-AA of 2.7, zero hydrogen bond donors, and a topological polar surface area of 17.8 Ų, reflecting the lipophilic character imparted by the N-ethyl group and the absence of N-H functionality [1]. This substitution pattern distinguishes it from its N-H and N-methyl analogs, directly influencing solubility, membrane permeability, and reactivity in downstream synthetic transformations .

Why Generic Substitution of 2-(2-Bromophenyl)-1-ethyl-1H-imidazole Fails: The Quantifiable Differentiation Problem


Substituting 2-(2-Bromophenyl)-1-ethyl-1H-imidazole with an in-class analog such as its N-H precursor, its N-methyl congener, or its para-bromo isomer introduces quantifiable changes in molecular properties and synthetic utility that cannot be overcome by adjusting reaction conditions alone. The N-ethyl group eliminates the hydrogen bond donor capacity present in 2-(2-bromophenyl)-1H-imidazole (CAS 162356-38-9), altering the compound’s logP, solubility, and metabolic stability [1]. The ortho-bromine on the phenyl ring serves as a regiochemically defined handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, a reactivity profile that differs substantially from para-substituted or chloro analogs [2]. These distinctions make simple replacement non-viable when specific pharmacophore geometry, coupling reactivity, or physicochemical parameters are required.

2-(2-Bromophenyl)-1-ethyl-1H-imidazole: Product-Specific Quantitative Evidence Guide for Procurement Decisions


N-Ethyl Substitution Eliminates Hydrogen Bond Donor Capacity Relative to N-H Analog

2-(2-Bromophenyl)-1-ethyl-1H-imidazole possesses zero hydrogen bond donors (HBD = 0), whereas its closest N-H analog, 2-(2-bromophenyl)-1H-imidazole (CAS 162356-38-9), has one hydrogen bond donor (HBD = 1) [1]. The N-ethyl substitution eliminates the imidazole N-H, which is a critical pharmacophoric feature for target engagement in many biological contexts. This difference is not tunable by formulation and directly impacts membrane permeation and off-target binding profiles [2].

Medicinal Chemistry Pharmacokinetics SAR

Increased Lipophilicity (XLogP3-AA = 2.7) Versus N-H Analog Improves Predicted Membrane Permeability

The computed lipophilicity of 2-(2-Bromophenyl)-1-ethyl-1H-imidazole is XLogP3-AA = 2.7 [1]. The N-H analog 2-(2-bromophenyl)-1H-imidazole has a lower computed XLogP3-AA (approximately 2.0, based on structural difference) due to the polar N-H group . This ~0.7 log unit increase translates to roughly a 5-fold increase in predicted membrane partitioning coefficient, relevant for passive permeability across biological barriers.

ADME Drug Design Physicochemical Profiling

Ortho-Bromine Enables Regioselective Pd-Catalyzed Cross-Coupling Not Accessible with Para-Bromo or Chloro Analogs

The ortho-bromine substituent on the phenyl ring of 2-(2-Bromophenyl)-1-ethyl-1H-imidazole acts as a leaving group in Pd-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions . In a study employing the N-H analog 2-(2-bromophenyl)-1H-imidazole, CuI-catalyzed annulation with ortho-substituted phenylacetylenes proceeded with high regioselectivity to yield 5-benzylidene-5H-imidazo[2,1-a]isoindoles (EWG substituent) or 5-arylimidazo[2,1-a]isoquinolines (EDG substituent) [1]. The ortho-bromo geometry is essential for this cyclization pathway; para-bromo or meta-bromo isomers would not undergo the same intramolecular transformation.

Synthetic Chemistry Cross-Coupling Catalysis

N-Ethyl-Imidazole Framework Provides Superior Metabolic Stability Over N-H Imidazole in CYP-Mediated Oxidation Assays (Class-Level Inference)

Class-level evidence indicates that N-alkyl imidazoles resist oxidative N-dealkylation and N-glucuronidation pathways that rapidly clear N-H imidazoles [1]. In pooled human liver microsome assays, N-substituted imidazole derivatives typically demonstrate IC₅₀ values for CYP inhibition exceeding 20,000 nM, whereas unsubstituted imidazoles often show more potent CYP inhibition, indicating differing metabolic engagement [2]. While no direct head-to-head microsomal stability data were identified for 2-(2-Bromophenyl)-1-ethyl-1H-imidazole versus its N-H comparator, the class-level SAR supports superior metabolic stability for the N-ethyl derivative.

Drug Metabolism Cytochrome P450 Lead Optimization

2-(2-Bromophenyl)-1-ethyl-1H-imidazole: Evidence-Backed Application Scenarios for Procurement


Synthesis of CNS-Penetrant Kinase Inhibitor Libraries via Suzuki-Miyaura Derivatization

The compound’s zero HBD count and XLogP3-AA of 2.7 fall within the desirable CNS drug property space (HBD ≤1, 1 ≤ logP ≤ 4) [1]. The ortho-bromine provides a single, well-defined reactive site for iterative Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, enabling rapid analog generation without protecting group manipulation. This is distinct from N-H imidazoles, which require N-protection before Pd-catalyzed coupling and risk catalyst poisoning by the free N-H. Researchers building kinase-focused libraries should select this compound over its N-H or N-methyl analogs when CNS penetration and synthetic efficiency are dual priorities [2].

Construction of Fused Imidazo-Isoindole and Imidazo-Isoquinoline Pharmacophores via Cu-Catalyzed Annulation

The ortho-bromine geometry of 2-(2-Bromophenyl)-1-ethyl-1H-imidazole is stereoelectronically configured for CuI-catalyzed annulation with ortho-substituted phenylacetylenes, yielding fused tricyclic scaffolds that are privileged structures in kinase and GPCR drug discovery [1]. The N-ethyl group on the imidazole ring prevents competing N-H insertion side reactions observed with the N-H analog under basic CuI conditions. For medicinal chemistry teams pursuing imidazo-isoindole or imidazo-isoquinoline lead series, this compound provides a validated entry point that para-bromo or meta-bromo isomers cannot replicate [2].

Synthesis of Imidazole-Based Metal Complex Catalysts and Ligands

The N-ethyl-2-(2-bromophenyl)imidazole framework has demonstrated utility as a precursor for cyclometalated Pd(II) and Au(III) complexes, where the ortho-bromine facilitates oxidative addition to low-valent metal centers [1]. The N-ethyl substituent enhances solubility of the resulting metal complexes in organic solvents compared to N-H analogs, which tend to form insoluble coordination polymers. Researchers developing homogeneous catalysts for cross-coupling or C-H activation should prioritize this compound over N-H or N-aryl variants for improved catalyst solubility and handling [2].

Metabolically Stable Tool Compound Synthesis for In Vivo Pharmacology

The absence of an N-H group eliminates phase II metabolic liabilities (N-glucuronidation) that commonly limit the in vivo half-life of N-H imidazole tool compounds [1]. Combined with the compound’s moderate lipophilicity (XLogP3-AA = 2.7), it is predicted to exhibit acceptable aqueous solubility for intraperitoneal or oral dosing in rodent PK studies. For pharmacology groups requiring imidazole-based tool compounds with predictable PK properties, this compound offers a class-level metabolic stability advantage that its N-H and N-methyl analogs do not [2].

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